molecular formula C5H5NO2 B085132 [(E)-2-cyanoethenyl] acetate CAS No. 14268-54-3

[(E)-2-cyanoethenyl] acetate

Cat. No.: B085132
CAS No.: 14268-54-3
M. Wt: 111.10 g/mol
InChI Key: WJZYKZUTZHYSLA-UHFFFAOYSA-N
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Description

[(E)-2-cyanoethenyl] acetate is an organic compound characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to an ethenyl group (–CH=CH–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-cyanoethenyl] acetate typically involves the reaction of cyanoacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate cyanoacetate, which then undergoes esterification to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions to prevent hydrolysis

    Catalyst: Pyridine or other bases

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-cyanoethenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The acetate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) under basic conditions.

Major Products Formed

    Oxidation: Cyanoacetic acid derivatives.

    Reduction: Primary amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

[(E)-2-cyanoethenyl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of [(E)-2-cyanoethenyl] acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyanoacetate
  • Methyl cyanoacetate
  • Propyl cyanoacetate

Comparison

[(E)-2-cyanoethenyl] acetate is unique due to its ethenyl group, which imparts different reactivity compared to other cyanoacetates. This structural difference allows for distinct reaction pathways and applications, particularly in the synthesis of complex organic molecules.

Properties

CAS No.

14268-54-3

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

2-cyanoethenyl acetate

InChI

InChI=1S/C5H5NO2/c1-5(7)8-4-2-3-6/h2,4H,1H3

InChI Key

WJZYKZUTZHYSLA-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/C=C/C#N

SMILES

CC(=O)OC=CC#N

Canonical SMILES

CC(=O)OC=CC#N

Origin of Product

United States

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